molecular formula C9H10O3 B8012730 1-Benzo[1,3]dioxol-4-ylethanol

1-Benzo[1,3]dioxol-4-ylethanol

Cat. No.: B8012730
M. Wt: 166.17 g/mol
InChI Key: DGOCRYHPEUOUCO-UHFFFAOYSA-N
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Description

1-Benzo[1,3]dioxol-4-ylethanol is an organic compound characterized by a benzodioxole ring attached to an ethanol group. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The benzodioxole moiety is a common structural motif in many bioactive molecules, contributing to its significance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzo[1,3]dioxol-4-ylethanol can be synthesized through several methods. One common approach involves the reduction of 1-(benzo[d][1,3]dioxol-4-yl)ethanone using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzo[1,3]dioxol-4-ylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form 1-Benzo[1,3]dioxol-4-ylmethanol using stronger reducing agents.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 1-Benzo[1,3]dioxol-4-carboxylic acid.

    Reduction: 1-Benzo[1,3]dioxol-4-ylmethanol.

    Substitution: 1-Benzo[1,3]dioxol-4-yl derivatives with various substituents.

Scientific Research Applications

1-Benzo[1,3]dioxol-4-ylethanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.

    Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzo[1,3]dioxol-4-ylethanol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation. Its structural features allow it to interact with specific proteins and nucleic acids, affecting their function.

Comparison with Similar Compounds

1-Benzo[1,3]dioxol-4-ylethanol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 1-Benzo[1,3]dioxol-5-ylethanol, 1-Benzo[1,3]dioxol-4-ylmethanol, and 1-Benzo[1,3]dioxol-4-carboxylic acid

    Uniqueness: The presence of the ethanol group in this compound provides it with unique reactivity and solubility properties compared to its analogs. .

Properties

IUPAC Name

1-(1,3-benzodioxol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)7-3-2-4-8-9(7)12-5-11-8/h2-4,6,10H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOCRYHPEUOUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of benzo[1,3]dioxole-4-carbaldehyde (10 g, 66.7 mmol) in 200 mL THF at −78° C. was added, via addition funnel, 43.7 mL of a 1.6 M MeLi solution in diethyl ether. The reaction was slowly warmed to room temperature and stirred overnight. A TLC of an aliquot showed reaction was complete. The reaction was then cooled to −78° C. and quenched with saturated aqueous ammonium chloride and concentrated in vacuo. The residue was then extracted with ethyl acetate. The organics were combined, dried over magnesium sulfate, and concentrated in vacuo to give 11 g (99.4% yield) of 1-benzo[1,3]dioxol-4-ylethanol as a brown oil that crystallized upon standing.
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